molecular formula C11H16N2SSi B14374105 1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 91152-60-2

1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No.: B14374105
CAS No.: 91152-60-2
M. Wt: 236.41 g/mol
InChI Key: ZJRSQVTXSPKZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of benzimidazole derivatives with trimethylsilyl reagents. One common method is the reaction of 1-methylbenzimidazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding thiols.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

Major Products

    Substitution: Products include various substituted benzimidazole derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and other reduced forms.

Scientific Research Applications

1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized silanes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzimidazole core can interact with nucleic acids and enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    1-Methylbenzimidazole: Lacks the trimethylsilyl group, making it less lipophilic.

    Trimethylsilylbenzimidazole: Similar structure but without the methyl group on the benzimidazole core.

    Benzimidazole-2-thione: Lacks both the methyl and trimethylsilyl groups.

Uniqueness

1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

91152-60-2

Molecular Formula

C11H16N2SSi

Molecular Weight

236.41 g/mol

IUPAC Name

1-methyl-3-trimethylsilylbenzimidazole-2-thione

InChI

InChI=1S/C11H16N2SSi/c1-12-9-7-5-6-8-10(9)13(11(12)14)15(2,3)4/h5-8H,1-4H3

InChI Key

ZJRSQVTXSPKZOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=S)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.